molecular formula C36H32N2O7 B14792234 (4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

Cat. No.: B14792234
M. Wt: 604.6 g/mol
InChI Key: DYQIPAXVYUBZHZ-CGYZTZRKSA-N
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Description

(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyclopropane ring, an imidazolidinone moiety, and a xanthene derivative, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Xanthene Moiety: The xanthene derivative can be introduced via a nucleophilic substitution reaction, where the xanthene moiety is attached to the imidazolidinone core.

    Cyclopropane Ring Formation: The cyclopropane ring can be formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Final Coupling: The final step involves coupling the (4-methoxyphenyl)methyl group to the imidazolidinone-cyclopropane intermediate using a suitable coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its imidazolidinone and xanthene moieties.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its structural components.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazolidinone moiety may interact with enzyme active sites, while the xanthene derivative could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate: Similar in structure but may vary in the substitution pattern or functional groups.

    Xanthene derivatives: Compounds containing the xanthene moiety, which are known for their fluorescent properties.

    Imidazolidinone derivatives: Compounds with the imidazolidinone core, often used in medicinal chemistry for their bioactivity.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropane ring and a xanthene moiety within the same molecule is particularly noteworthy.

Properties

Molecular Formula

C36H32N2O7

Molecular Weight

604.6 g/mol

IUPAC Name

(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C36H32N2O7/c1-42-23-13-11-22(12-14-23)21-38-34(40)36(37-35(38)41,30-19-28(30)33(39)44-25-17-15-24(43-2)16-18-25)20-29-26-7-3-5-9-31(26)45-32-10-6-4-8-27(29)32/h3-18,28-30H,19-21H2,1-2H3,(H,37,41)/t28?,30?,36-/m1/s1

InChI Key

DYQIPAXVYUBZHZ-CGYZTZRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC

Origin of Product

United States

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